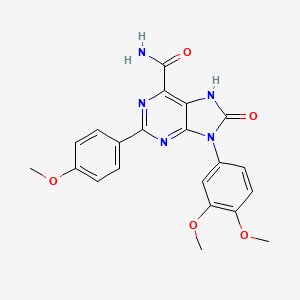

9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898422-64-5

Cat. No.: VC7640177

Molecular Formula: C21H19N5O5

Molecular Weight: 421.413

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898422-64-5 |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.413 |

| IUPAC Name | 9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C21H19N5O5/c1-29-13-7-4-11(5-8-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-6-9-14(30-2)15(10-12)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |

| Standard InChI Key | VNKTXURMSWUEGP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, reflects its intricate structure. The purine scaffold is substituted at positions 2 and 9 with methoxyphenyl groups, while a carboxamide group occupies position 6. The 3,4-dimethoxyphenyl moiety at position 9 and the 4-methoxyphenyl group at position 2 contribute to its stereoelectronic properties, influencing solubility and receptor binding.

Molecular Formula and Weight

The molecular formula is C21H19N5O5, with a calculated molecular weight of 421.4 g/mol. Comparative analysis with structurally analogous purines (e.g., 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, CAS 898443-11-3) highlights the role of substituents in modulating physicochemical properties .

Spectroscopic and Computational Data

The SMILES notation (COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)OC) provides insight into its connectivity, while InChIKey (LQGODYGCRPJZFE-UHFFFAOYSA-N) enables unique chemical identifier retrieval . Computational models predict moderate hydrophobicity, with logP values suggesting membrane permeability.

Synthesis and Production

Synthetic Pathways

Industrial synthesis involves multi-step organic reactions, typically starting with purine precursors functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

-

Purine Core Formation: Condensation of pyrimidine intermediates with appropriate amines under acidic conditions.

-

Methoxyphenyl Substitution: Suzuki-Miyaura coupling to introduce aryl groups at positions 2 and 9.

-

Carboxamide Installation: Reaction with cyanogen bromide followed by hydrolysis.

Optimization Challenges

Precise control of temperature (±2°C) and pH (±0.5) is critical during coupling reactions to avoid byproducts like regioisomers or over-oxidized species. Automated flow reactors improve yield consistency (reported ~65–70% in pilot scales) and reduce solvent waste.

Physicochemical Properties

The compound’s limited aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays. Stability studies on related purine derivatives indicate susceptibility to oxidation at the 8-oxo position, suggesting storage under inert atmospheres .

Biological Activities and Mechanisms

Hypothesized Targets

As a purine analog, the compound may inhibit enzymes like adenosine deaminase or kinases, leveraging structural mimicry of endogenous purines. The 4-methoxyphenyl group’s electron-donating effects could enhance π-π stacking with aromatic residues in enzyme active sites.

Research Applications and Future Directions

Current Status

The compound is classified as a research-grade biochemical, primarily used in high-throughput screening for drug discovery. Its commercial availability (e.g., VulcanChem’s catalog) facilitates academic and industrial studies, though in vivo data remain unpublished.

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume